4-Fluorophenyl methyl sulfone CAS number 455-15-2 properties
4-Fluorophenyl methyl sulfone CAS number 455-15-2 properties
An In-depth Technical Guide to 4-Fluorophenyl Methyl Sulfone (CAS 455-15-2)
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 4-Fluorophenyl methyl sulfone, a pivotal chemical intermediate. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development and materials science. The guide moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application, reflecting field-proven insights into its utility.
Introduction and Strategic Importance
4-Fluorophenyl methyl sulfone, registered under CAS number 455-15-2, is a crystalline organic solid with the molecular formula C₇H₇FO₂S. At its core, it is an aromatic sulfone featuring a fluorine atom positioned para to the methylsulfonyl group on the benzene ring.
This specific arrangement of functional groups is not accidental; it is a strategic design that imparts a unique combination of electronic properties, stability, and reactivity. The potent electron-withdrawing nature of the methylsulfonyl group, coupled with the electronegativity of the fluorine atom, makes this molecule a highly valuable building block in several advanced scientific fields.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] In drug discovery, the methyl sulfone motif is particularly prized for its ability to act as a bioisostere for other groups, enhance metabolic stability, improve solubility, and serve as a strong hydrogen bond acceptor, making it a frequent choice for medicinal chemists.[2]
Physicochemical and Spectroscopic Profile
The physical and spectroscopic data of a compound are its fundamental identity. For 4-Fluorophenyl methyl sulfone, these properties dictate its handling, purification, and analytical characterization.
Core Physicochemical Properties
The compound is typically encountered as a white or off-white crystalline solid, a characteristic that facilitates its handling and purification by recrystallization.[1][3][4] Its key quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 455-15-2 | [1][5][6][7] |
| Molecular Formula | C₇H₇FO₂S | [1][4][5][7] |
| Molecular Weight | 174.19 g/mol | [1][5][6][7] |
| Appearance | White to almost white solid/crystalline powder | [1][3][4][8] |
| Melting Point | 78-81 °C | [1][9][10] |
| Boiling Point | 95-97 °C at 7 mmHg | [3][8] |
| Density | ~1.3 g/cm³ (estimate) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | [8] |
| XLogP3 | 0.5 | [3] |
Spectroscopic Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation. The key to interpreting this data lies in understanding how the compound's structure influences the absorption of energy.
| Spectrum | Key Peaks and Rationale | Source(s) |
| ¹H NMR | δ ~8.0-7.8 (m, 2H, Ar-H ortho to SO₂), δ ~7.3-7.1 (m, 2H, Ar-H ortho to F), δ ~3.1 (s, 3H, -SO₂CH₃). The downfield shift of protons ortho to the sulfone is due to its strong electron-withdrawing effect. | [11] |
| ¹³C NMR | δ ~165 (d, J ≈ 256 Hz, C-F), ~137 (d, C-SO₂), ~130 (d, J ≈ 9.5 Hz, CH ortho to SO₂), ~117 (d, J ≈ 22.5 Hz, CH ortho to F), ~45 (-SO₂CH₃). The large coupling constant (J) for the carbon attached to fluorine is characteristic. | [11] |
| FT-IR | Strong absorptions around 1300 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric SO₂ stretching), ~1250 cm⁻¹ (C-F stretching), and typical aromatic C-H and C=C bands. These peaks are definitive for the sulfone and fluoroaromatic moieties. | |
| Mass Spec | Molecular Ion (M⁺) at m/z 174.0151. Fragmentation patterns often show loss of the methyl group (-15) and the SO₂ group (-64). | [6] |
Synthesis Methodologies: A Scientist's Perspective
The synthesis of 4-Fluorophenyl methyl sulfone can be approached from several angles. The choice of method often depends on the scale, available starting materials, and cost considerations. Below are two field-proven protocols.
Method 1: Classical Sulfinate Formation and Methylation
This is a robust and scalable method starting from a common commodity chemical, 4-fluorobenzene sulfonyl chloride. The logic is a two-step process: reduction of the sulfonyl chloride to a sulfinate salt, followed by S-alkylation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine sodium sulfite (1.0 eq) and sodium bicarbonate (2.0 eq) in water.
-
Sulfinate Formation: Heat the mixture to reflux until all solids dissolve. Add 4-fluorobenzene sulfonyl chloride (1.0 eq) portion-wise to control the initial exotherm. Continue refluxing for 4 hours.[11][12] This step reduces the sulfonyl chloride to the sodium 4-fluorobenzenesulfinate salt. The bicarbonate is crucial to neutralize the HCl byproduct.
-
Methylation: Cool the reaction mixture to 40-45 °C. Add dimethyl sulfate (1.2 eq) dropwise, maintaining the temperature in this range.[11][12] This is an Sₙ2 reaction where the sulfinate anion acts as a nucleophile.
-
Workup: After the addition is complete, heat the mixture at reflux for 1 hour to ensure the reaction goes to completion. Cool to room temperature and add excess water to precipitate the product.[11]
-
Purification: Collect the solid product by filtration and wash thoroughly with water to remove inorganic salts. The resulting white solid is 4-Fluorophenyl methyl sulfone.
Method 2: Palladium-Catalyzed Cross-Coupling
This approach represents a more modern synthetic strategy, ideal for medicinal chemistry applications where substrate scope and functional group tolerance are important. It builds the C-S bond using a palladium catalyst.
-
Reaction Setup: To a reaction tube, add 4-fluoroiodobenzene (1.0 eq), dimethyl sulfite (10 eq), bis(triphenylphosphine)palladium(II) chloride (0.1 eq), 1,1,3,3-tetramethyldisiloxane (1.5 eq), and tetrabutylammonium bromide (1.0 eq).[11]
-
Catalytic Cycle: Heat the sealed mixture at 120 °C for 18 hours. The palladium catalyst facilitates the oxidative addition into the C-I bond, followed by transmetalation and reductive elimination to form the sulfone.
-
Workup and Purification: After cooling, the mixture is filtered and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield pure 4-Fluorophenyl methyl sulfone.[11] This method, while using more expensive reagents, offers a direct route from aryl halides.
Applications in Drug Development and Materials Science
The utility of 4-Fluorophenyl methyl sulfone stems directly from its structure. It is not merely a passive scaffold but an active contributor to a final molecule's properties.
Medicinal Chemistry Cornerstone
The methyl sulfone group is a powerful tool for drug designers. Its inclusion can significantly alter a molecule's pharmacokinetic profile.[2]
-
Metabolic Stability: The sulfone group is highly resistant to oxidative metabolism, which can increase a drug's half-life.[2]
-
Solubility and Polarity: It is a polar, non-ionizable group that can form hydrogen bonds, often improving a compound's aqueous solubility and cell permeability.[2]
-
Bioisosterism: It can act as a non-classical bioisostere for other functional groups, allowing chemists to fine-tune binding interactions with biological targets.
Due to these favorable characteristics, 4-Fluorophenyl methyl sulfone is a sought-after intermediate in the synthesis of drugs for anti-inflammatory, anti-cancer, and analgesic applications.[1] It has also been specifically used in the preparation of substituted indazole amides that function as glucokinase activators for potential diabetes treatments.[3][8][9]
Advanced Materials
In materials science, thermal stability and chemical resistance are paramount. The strong C-F and S-O bonds in 4-Fluorophenyl methyl sulfone contribute to its utility in creating high-performance polymers and coatings.[1] When incorporated into a polymer backbone, the sulfone moiety enhances properties like thermal stability, making the resulting materials suitable for demanding applications in the electronics and automotive industries.[1]
Safety, Handling, and Storage
As with any laboratory chemical, a thorough understanding of hazards is essential for safe handling. 4-Fluorophenyl methyl sulfone is classified as an irritant.
Hazard Identification and PPE
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [13][14] |
| H319 | Causes serious eye irritation | [10][13][14] |
| H335 | May cause respiratory irritation | [13][14] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][15]
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[13][15]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust.[13][16]
Handling and First Aid
-
Handling: Avoid contact with skin, eyes, and clothing.[13][16] Wash hands thoroughly after handling. Minimize dust generation.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13][14][15]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13][14][15]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[13][14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14][15]
Storage Recommendations
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][13][16] Recommended storage temperature is often between 0-8°C for long-term stability.[1]
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4-Fluorophenyl methyl sulfone - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
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